molecular formula C19H14O2 B11847100 4-methyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one CAS No. 86785-13-9

4-methyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one

Cat. No.: B11847100
CAS No.: 86785-13-9
M. Wt: 274.3 g/mol
InChI Key: WZQQRHMVXBVVSQ-UHFFFAOYSA-N
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Description

4-methyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a naphthalene ring attached to an isobenzofuranone core, with a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one typically involves the following steps:

    Formation of the Isobenzofuranone Core: This can be achieved through the cyclization of ortho-substituted benzoic acids or their derivatives under acidic or basic conditions.

    Attachment of the Naphthalene Ring: The naphthalene ring can be introduced via Friedel-Crafts acylation or alkylation reactions, using naphthalene and an appropriate acyl or alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Methyl Group: The methyl group at the 4-position can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, using reagents such as halogens, nitrating agents, or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (nitric acid and sulfuric acid), alkylating agents (alkyl halides) in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

4-methyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(naphthalen-1-yl)isobenzofuran-1(3H)-one: Lacks the methyl group at the 4-position.

    4-methyl-3-(phenyl)isobenzofuran-1(3H)-one: Contains a phenyl group instead of a naphthalene ring.

    4-methyl-3-(naphthalen-2-yl)isobenzofuran-1(3H)-one: The naphthalene ring is attached at the 2-position instead of the 1-position.

Uniqueness

4-methyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one is unique due to the specific positioning of the methyl group and the naphthalene ring, which can influence its chemical reactivity, biological activity, and overall properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

86785-13-9

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

4-methyl-3-naphthalen-1-yl-3H-2-benzofuran-1-one

InChI

InChI=1S/C19H14O2/c1-12-6-4-11-16-17(12)18(21-19(16)20)15-10-5-8-13-7-2-3-9-14(13)15/h2-11,18H,1H3

InChI Key

WZQQRHMVXBVVSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(OC(=O)C2=CC=C1)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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